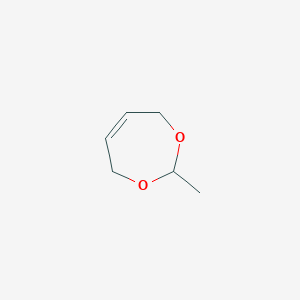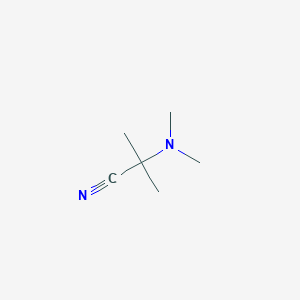
2-(Dimethylamino)-2-methylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-2-methylpropanenitrile (DMAMPN) is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. DMAMPN is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in a variety of reactions, such as Grignard reactions, Wittig reactions, and the synthesis of amines. Additionally, it plays an important role in the synthesis of polymers, catalysts, and other materials.
科学的研究の応用
-
Polymer Science
- Application : The compound 2-((Dimethylamino)methyl)-4-formyl-6 methoxyphenyl acrylate, which is similar to the one you mentioned, has been used in the creation of thermo-pH responsive polymers .
- Method : This involves preparing new functional monomers and evaluating them using various techniques such as 1H NMR, 13C NMR, FTIR, and UV . The effect of hydrophilic/hydrophobic groups based on the new monomers on the phase separation and the lower critical solution temperature of N-isopropylacrylamide has been investigated .
- Results : The study resulted in the preparation of post-polymerization and formation of hydrogel for targeting biomolecules and their responsivity to both temperature and pH .
-
Biomedical Science
- Application : Poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] nanogel has been used for the inhibition of pathogenic bacteria .
- Method : The study involved the use of free-radical polymerization, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .
- Results : The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
-
Material Science
- Application : A pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) was prepared through free radical graft copolymerization with 2-(dimethylamino) ethyl 2-methacrylate (DMAEMA) as the vinyl monomer .
- Method : The study involved free radical graft copolymerization .
- Results : The results of this study are not detailed in the source .
-
Polymer Science
- Application : The compound 2-(dimethylamino)ethyl methacrylate/styrene statistical copolymers (poly (DMAEMA- stat -styrene)) with feed compositions fDMAEMA = 80–95 mol%, (number average molecular weights Mn = 9.5–11.2 kg mol −1) were synthesized .
- Method : This involves using succinimidyl ester-functionalized BlocBuilder alkoxyamine initiator at 80 °C in bulk . The polymerization rate increased three-fold on increasing fDMAEMA = 80 to 95 mol% .
- Results : The study resulted in the preparation of post-polymerization and formation of hydrogel for targeting biomolecules and their responsivity to both temperature and pH .
-
Biomedical Science
- Application : Poly [2- (dimethylamino)ethyl methacrylate] (PDMAEMA) linear polymer and its copolymers represent one example of functional materials which inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
- Method : The study involved several parameters of free-radical polymerization, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .
- Results : The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
-
Material Science
- Application : A pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) was prepared through free radical graft copolymerization with 2-(dimethylamino) ethyl 2-methacrylate (DMAEMA) as the vinyl monomer .
- Method : The study involved free radical graft copolymerization .
- Results : The results of this study are not detailed in the source .
-
Polymer Science
- Application : The compound 2-(dimethylamino)ethyl methacrylate/styrene statistical copolymers (poly (DMAEMA- stat -styrene)) with feed compositions fDMAEMA = 80–95 mol%, (number average molecular weights Mn = 9.5–11.2 kg mol −1) were synthesized .
- Method : This involves using succinimidyl ester-functionalized BlocBuilder alkoxyamine initiator at 80 °C in bulk . The polymerization rate increased three-fold on increasing fDMAEMA = 80 to 95 mol% .
- Results : The study resulted in the preparation of post-polymerization and formation of hydrogel for targeting biomolecules and their responsivity to both temperature and pH .
-
Biomedical Science
- Application : Poly [2- (dimethylamino)ethyl methacrylate] (PDMAEMA) linear polymer and its copolymers represent one example of functional materials which inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
- Method : The study involved several parameters of free-radical polymerization, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .
- Results : The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
-
Material Science
- Application : A pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) was prepared through free radical graft copolymerization with 2-(dimethylamino) ethyl 2-methacrylate (DMAEMA) as the vinyl monomer .
- Method : The study involved free radical graft copolymerization .
- Results : The results of this study are not detailed in the source .
特性
IUPAC Name |
2-(dimethylamino)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(2,5-7)8(3)4/h1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDGSEGTBIWFTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440950 |
Source


|
| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-2-methylpropanenitrile | |
CAS RN |
2273-40-7 |
Source


|
| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

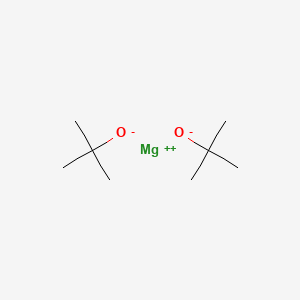
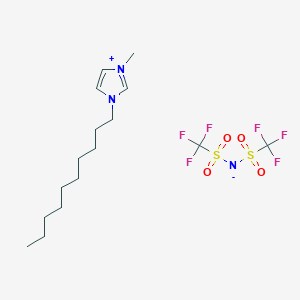
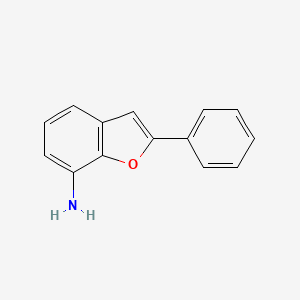
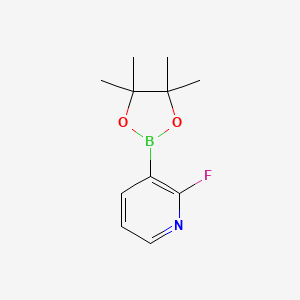
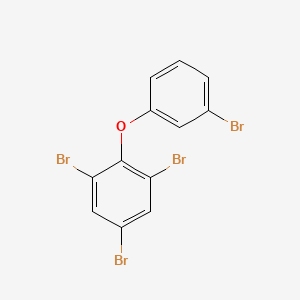
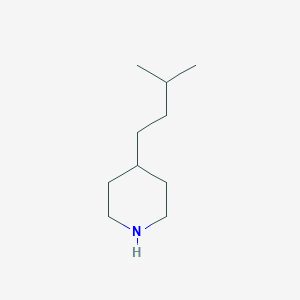
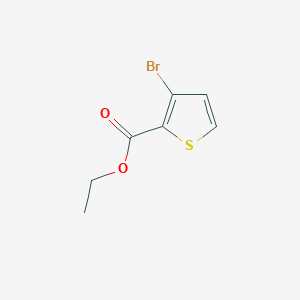
![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)
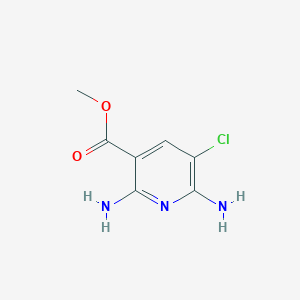
![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)
![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)

![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)
